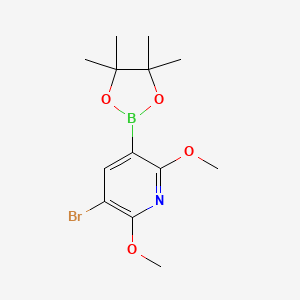
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers (NEMD) is a mixture of two diastereomers of N-methylacetamide (NMA) with a 4-ethyloxolan-3-yl substituent. It is a synthetic compound that has been studied extensively in both laboratory and clinical settings. NEMD has been found to have a variety of applications in scientific research and has been used in a number of different experiments.
科学的研究の応用
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers has been used in a number of scientific research applications, including the study of enzyme kinetics, the study of protein-protein interactions, and the study of drug metabolism. It has also been used to investigate the mechanism of action and biochemical and physiological effects of drugs, as well as to study the interactions between drugs and their targets.
作用機序
The mechanism of action of N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers is not fully understood, but it is believed to interact with proteins, enzymes, and other molecules in the body in order to produce its effects. It is thought to bind to certain receptors, enzymes, and proteins in order to alter their activity or to modulate their activity.
Biochemical and Physiological Effects
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers has been found to have a number of biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and other molecules in the body. It has also been found to affect the metabolism of drugs and to modulate their effects.
実験室実験の利点と制限
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers is an ideal compound for use in laboratory experiments due to its stability and low toxicity. It is also relatively easy to synthesize and is readily available. However, it is important to note that N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers is not suitable for use in clinical trials due to its potential toxicity.
将来の方向性
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers has a wide range of potential applications in scientific research. Future research could focus on further exploring the biochemical and physiological effects of N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers, as well as its potential toxicity. Additionally, further research could be conducted in order to better understand the mechanism of action of N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers and to develop new ways to use it in laboratory experiments. Finally, further research could be conducted in order to better understand the interactions between N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers and drugs, as well as to explore its potential for use in clinical trials.
合成法
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers is synthesized through a multi-step process that involves the use of organic chemistry techniques. The synthesis process begins with the reaction of 4-ethyloxolan-3-yl bromide and N-methylacetamide in a solvent such as dichloromethane. This results in a mixture of two diastereomers of N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers, which can then be separated by column chromatography.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethyloxolan-3-yl)-N-methylacetamide involves the reaction of 4-ethyloxolane-3-carboxylic acid with thionyl chloride to form 4-ethyloxolane-3-carbonyl chloride. This intermediate is then reacted with N-methylacetamide to yield the desired product, which is a mixture of diastereomers.", "Starting Materials": ["4-ethyloxolane-3-carboxylic acid", "thionyl chloride", "N-methylacetamide"], "Reaction": ["Step 1: React 4-ethyloxolane-3-carboxylic acid with thionyl chloride in the presence of a catalyst to form 4-ethyloxolane-3-carbonyl chloride.", "Step 2: Add N-methylacetamide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain the desired product, which is a mixture of diastereomers."] } | |
CAS番号 |
2002067-99-2 |
分子式 |
C9H17NO2 |
分子量 |
171.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



